molecular formula C11H13N7O4 B10954464 1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10954464
M. Wt: 307.27 g/mol
InChI Key: CSMKDUNMSKBPGY-UHFFFAOYSA-N
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Description

1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The reaction is carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both nitro and pyrazole groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C11H13N7O4

Molecular Weight

307.27 g/mol

IUPAC Name

2-methyl-4-[3-(4-nitropyrazol-1-yl)propanoylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C11H13N7O4/c1-16-10(11(12)20)8(5-13-16)15-9(19)2-3-17-6-7(4-14-17)18(21)22/h4-6H,2-3H2,1H3,(H2,12,20)(H,15,19)

InChI Key

CSMKDUNMSKBPGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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